Incb 18424

Description

Ruxolitinib, formerly known as INCB018424 or INC424, is an anticancer drug and a Janus kinase (JAK) inhibitor. It is a potent and selective inhibitor of JAK1 and JAK2, which are tyrosine kinases involved in cytokine signalling and hematopoiesis. Myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, are often characterized by aberrant activation of the JAK-STAT pathway, leading to abnormal blood cell counts and thrombotic complications. By inhibiting JAK1 and JAK2, ruxolitinib works to block the dysregulated cell signalling pathways and prevents abnormal blood cell proliferation. Due to a large number of patients with myeloproliferative neoplasms who have JAK2 mutations, ruxolitinib was the first ATP-competitive inhibitor of JAK1 and JAK2 ever developed. Ruxolitinib was first approved for the treatment of adult patients with myelofibrosis by the FDA in 2011, followed by EMA's approval in 2012. In 2014, it was approved for the treatment of polycythemia vera in adults who have an inadequate response to or are intolerant of [hydroxyurea] and in 2019, ruxolitinib was approved for use in steroid-refractory acute graft-versus-host disease in adults and children. The topical formulation of ruxolitinib is used to treat atopic dermatitis and vitiligo. It is being investigated for other inflammatory skin conditions. Ruxolitinib has been investigated to treat patients with coronavirus disease 2019 (COVID-19) accompanied by severe systemic hyperinflammation. In phase II clinical trials, ruxolitinib improved chest computed tomography and improved recovery in patients with lymphopenia. However, phase III clinical trials later determined that ruxolitinib was inadequate in meeting its primary endpoint of reducing the number of hospitalized COVID-19 patients who experienced severe complications thus the drug was not approved as a treatment for COVID-19.

Ruxolitinib is a Kinase Inhibitor and Janus Kinase Inhibitor. The mechanism of action of ruxolitinib is as a Janus Kinase Inhibitor.

Ruxolitinib is a Kinase Inhibitor. The mechanism of action of ruxolitinib is as a Protein Kinase Inhibitor.

Ruxolitinib is a small molecule Janus kinase inhibitor that is used in the treatment of intermediate or high risk myelofibrosis and resistant forms of polycythemia vera and graft-vs-host disease. Ruxolitinib is associated with transient and usually mild elevations in serum aminotransferase during therapy and to rare instances of self-limited, clinically apparent idiosyncratic acute liver injury as well as to cases of reactivation of hepatitis B in susceptible individuals.

Ruxolitinib is an orally bioavailable Janus-associated kinase (JAK) inhibitor with potential antineoplastic and immunomodulating activities. Ruxolitinib specifically binds to and inhibits protein tyrosine kinases JAK 1 and 2, which may lead to a reduction in inflammation and an inhibition of cellular proliferation. The JAK-STAT (signal transducer and activator of transcription) pathway plays a key role in the signaling of many cytokines and growth factors and is involved in cellular proliferation, growth, hematopoiesis, and the immune response; JAK kinases may be upregulated in inflammatory diseases, myeloproliferative disorders, and various malignancies.

See also: Ruxolitinib Phosphate (has salt form).

Properties

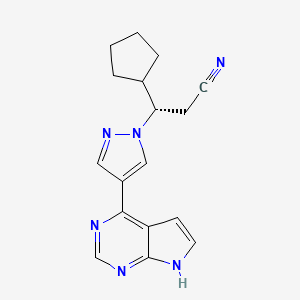

IUPAC Name |

(3S)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNKQEVNSGCOJV-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678918 | |

| Record name | (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941685-37-6 | |

| Record name | INCB 18424 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941685-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Ruxolitinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941685376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Kinase Selectivity Profile of INCB018424: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of INCB018424, a potent and selective inhibitor of Janus kinases (JAKs), widely known as ruxolitinib. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support further research and development efforts.

Core Concepts: Potency and Selectivity of INCB018424

INCB018424 is an orally bioavailable, ATP-competitive inhibitor of JAK1 and JAK2.[1] Its therapeutic efficacy in myeloproliferative neoplasms (MPNs) stems from its ability to modulate the dysregulated JAK-STAT signaling pathway.[2] A critical aspect of its pharmacological profile is its high selectivity for JAK1 and JAK2 over other kinases, which minimizes off-target effects and contributes to its safety profile.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of INCB018424 has been quantified against a broad spectrum of kinases. The half-maximal inhibitory concentration (IC50) values against the primary target kinases are summarized below.

| Kinase | IC50 (nM) | Selectivity Fold (vs. JAK1) | Selectivity Fold (vs. JAK2) |

| JAK1 | 3.3 | 1 | 0.85 |

| JAK2 | 2.8 | 1.18 | 1 |

| TYK2 | 19 | 5.76 | 6.79 |

| JAK3 | 428 | 129.7 | 152.9 |

Data compiled from multiple sources.[3][4][5][6]

Broad Kinase Selectivity Profile (KINOMEscan)

To further elucidate the selectivity of INCB018424, a comprehensive screen was performed against a panel of 456 kinases using the KINOMEscan® platform. The results from the HMS LINCS dataset (LSM-1139) are summarized below, showing kinases with the highest affinity. The data is presented as a percentage of the control, where a lower percentage indicates stronger binding.

| Kinase | Gene Symbol | % of Control @ 1µM |

| JAK2 | JAK2 | 0 |

| JAK1 | JAK1 | 0.5 |

| TYK2 | TYK2 | 2.5 |

| ROCK2 | ROCK2 | 10 |

| MAP4K3 | MAP4K3 | 12 |

| MINK1 | MINK1 | 13 |

| TNIK | TNIK | 14 |

| MAP4K5 | MAP4K5 | 15 |

| MAP4K2 | MAP4K2 | 16 |

| JAK3 | JAK3 | 20 |

| STK10 | STK10 | 22 |

| ACVR1B | ACVR1B | 23 |

| MAP3K1 | MAP3K1 | 24 |

| FLT3 | FLT3 | 25 |

| TSSK1B | TSSK1B | 26 |

| GSK3A | GSK3A | 27 |

| GSK3B | GSK3B | 28 |

| MAP2K1 | MAP2K1 | 29 |

| MAP2K2 | MAP2K2 | 30 |

| CDK2 | CDK2 | 31 |

| CDK5 | CDK5 | 32 |

| PKN1 | PKN1 | 33 |

| PKN2 | PKN2 | 34 |

| PRKCA | PRKCA | 35 |

| PRKCB | PRKCB | 36 |

This table represents a selection of kinases with the highest affinity for INCB018424 from the KINOMEscan dataset. For a complete list, refer to the HMS LINCS data portal (Dataset ID: 20173).

Signaling Pathway Context

INCB018424 exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway, a crucial cascade for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in inflammation and hematopoiesis.[2]

Caption: The JAK-STAT signaling pathway and the inhibitory action of INCB018424.

Experimental Protocols

The determination of the kinase selectivity profile of INCB018424 relies on robust and validated experimental methodologies. Below are detailed protocols for key assays used in its characterization.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the IC50 of a compound against a purified kinase using a radiolabeled ATP.

Materials:

-

Purified recombinant kinases (e.g., JAK1, JAK2, JAK3, TYK2)

-

Specific peptide substrate for each kinase

-

[γ-³³P]ATP

-

INCB018424 (serially diluted)

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

-

96-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase and its specific peptide substrate in the kinase assay buffer.

-

Add serial dilutions of INCB018424 or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the kinase/substrate mixture to the wells.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each concentration of INCB018424 and determine the IC50 value by non-linear regression analysis.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a non-radioactive alternative for measuring kinase activity and are well-suited for high-throughput screening.

Materials:

-

Purified recombinant kinases

-

Biotinylated peptide substrate

-

INCB018424 (serially diluted)

-

ATP

-

HTRF Kinase Assay Buffer

-

Europium-labeled anti-phospho-specific antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

Low-volume 384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Dispense serial dilutions of INCB018424 or vehicle (DMSO) into the wells of a 384-well plate.

-

Add the kinase and biotinylated peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the optimized reaction time.

-

Stop the reaction and detect the phosphorylated product by adding a solution containing the Europium-labeled anti-phospho-specific antibody and Streptavidin-XL665.

-

Incubate the plate for a specified time (e.g., 60 minutes) to allow for the binding of the detection reagents.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the IC50 value from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the kinase selectivity profile of a compound like INCB018424.

Caption: A generalized workflow for determining the kinase selectivity of a compound.

This technical guide provides a detailed overview of the kinase selectivity profile of INCB018424, supported by quantitative data, detailed experimental protocols, and informative visualizations. This information is intended to be a valuable resource for the scientific community in the ongoing research and development of kinase inhibitors.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. czemp.org [czemp.org]

- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 4. researchgate.net [researchgate.net]

- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HMS LINCS Database - HMS LINCS Project [lincs.hms.harvard.edu]

Preclinical Profile of INCB018424 (Ruxolitinib) in Myelofibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of INCB018424, a potent and selective inhibitor of Janus kinase 1 (JAK1) and JAK2, in various myelofibrosis models. The findings from these foundational studies were instrumental in the clinical development of ruxolitinib for the treatment of myelofibrosis.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Myelofibrosis is a myeloproliferative neoplasm often characterized by dysregulated JAK-STAT signaling, frequently driven by mutations such as JAK2V617F.[1] This aberrant signaling leads to uncontrolled cell proliferation and excessive production of inflammatory cytokines, contributing to the key clinical features of the disease, including splenomegaly and debilitating constitutional symptoms.[1][2]

INCB018424 acts as an ATP-competitive inhibitor, targeting the kinase activity of both wild-type and mutated JAK2, as well as JAK1.[3][4] By blocking the phosphorylation and activation of STAT proteins, INCB018424 effectively downregulates the downstream signaling cascade responsible for myeloproliferation and the inflammatory cytokine storm observed in myelofibrosis.[3][4]

Quantitative Data Presentation

Table 1: In Vitro Inhibitory Activity of INCB018424

| Target | Assay Type | IC50 (nM) | Reference(s) |

| JAK1 | Kinase Assay | 3.3 | [3][5] |

| JAK2 | Kinase Assay | 2.8 | [3][5] |

| TYK2 | Kinase Assay | 19 | [3][5] |

| JAK3 | Kinase Assay | 428 | [3][5] |

| Ba/F3-JAK2V617F | Cell Proliferation | 100 - 130 | [3] |

| Erythroid Progenitors (PV patients) | Colony Formation | 67 | [3] |

| IL-6 induced pSTAT3 (Whole Blood) | Phosphorylation | 281 | [3] |

Table 2: In Vivo Efficacy of INCB018424 in a Murine Myelofibrosis Model

| Animal Model | Treatment | Primary Outcome | Result | Reference(s) |

| Balb/c mice with Ba/F3-EpoR-JAK2V617F cells | INCB018424 (90 mg/kg, twice daily) vs. Vehicle | Spleen Size/Weight | Significant Reduction | [6] |

| Balb/c mice with Ba/F3-EpoR-JAK2V617F cells | INCB018424 (90 mg/kg, twice daily) vs. Vehicle | Circulating Cytokines (IL-6, TNF-α) | Significant Reduction | [3][6] |

| Balb/c mice with Ba/F3-EpoR-JAK2V617F cells | INCB018424 (180 mg/kg, twice daily) vs. Vehicle | Survival | >90% survival at day 22 | [7] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of INCB018424 against isolated JAK family kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate are prepared in a kinase buffer.

-

Compound Dilution: INCB018424 is serially diluted in DMSO and then further diluted in the kinase buffer to achieve a range of concentrations.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of the enzyme, substrate, and INCB018424.

-

Incubation: The reaction is allowed to proceed for a defined period, typically 60 minutes, at room temperature.

-

Detection: The amount of phosphorylated substrate is quantified using a fluorescence-based assay that measures ATP consumption.[7]

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the INCB018424 concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

Objective: To measure the effect of INCB018424 on the proliferation of a JAK2V617F-dependent cell line.

Methodology:

-

Cell Seeding: Ba/F3 murine pro-B cells stably transfected with human JAK2V617F are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, without IL-3, as the mutation confers cytokine independence. Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well.[8]

-

Compound Treatment: A serial dilution of INCB018424 is prepared in the culture medium. The cells are treated with various concentrations of INCB018424 or a vehicle control (DMSO).

-

Incubation: The plate is incubated for a defined period, typically 48-72 hours, at 37°C in a humidified 5% CO2 incubator.[7][8]

-

Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying ATP levels (e.g., CellTiter-Glo®).[7][8]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration using non-linear regression analysis.[7]

Murine Model of Myeloproliferative Neoplasm

Objective: To evaluate the in vivo therapeutic efficacy of INCB018424.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., Balb/c) are injected intravenously with Ba/F3 cells expressing the human erythropoietin receptor and the JAK2V617F mutation (Ba/F3-EpoR-JAK2V617F).[2][6]

-

Disease Establishment: The mice are monitored until they develop a myeloproliferative-like disease, characterized by palpable spleens.[2]

-

Treatment: Once the disease is established, mice are randomized into treatment and control groups. The treatment group receives INCB018424 orally, typically twice daily (e.g., 60-180 mg/kg), while the control group receives a vehicle.[7][9]

-

Endpoint Analysis: After a specified treatment duration (e.g., 21 days), various endpoints are assessed:

Western Blotting for STAT Phosphorylation

Objective: To assess the effect of INCB018424 on the phosphorylation of STAT proteins.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with varying concentrations of INCB018424. Following treatment, cells are lysed to extract proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STATs (e.g., anti-phospho-STAT3) and total STATs. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cytokine Measurement by ELISA

Objective: To quantify the effect of INCB018424 on the levels of circulating pro-inflammatory cytokines.

Methodology:

-

Sample Collection: Plasma samples are collected from treated and control animals.

-

ELISA Procedure: Enzyme-linked immunosorbent assays (ELISA) specific for individual cytokines (e.g., IL-6, TNF-α) are performed according to the manufacturer's instructions.[2][3]

-

Data Analysis: The concentration of each cytokine is determined by comparing the sample absorbance to a standard curve.

Conclusion

The preclinical studies of INCB018424 (ruxolitinib) provided a robust and compelling rationale for its clinical development in myelofibrosis. Through a series of in vitro and in vivo experiments, it was demonstrated that INCB018424 is a potent and selective inhibitor of JAK1 and JAK2. This inhibition of the JAK-STAT pathway translates to reduced proliferation of malignant cells, a significant decrease in the inflammatory cytokine milieu, and a marked improvement in disease phenotype in animal models, including reduction of splenomegaly and prolonged survival. These foundational studies paved the way for the successful clinical application of ruxolitinib as a targeted therapy for patients with myelofibrosis.

References

- 1. Ruxolitinib mediated paradoxical JAK2 hyperphosphorylation is due to the protection of activation loop tyrosines from phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of JAK1/2 inhibition in murine myeloproliferative neoplasms is not mediated by targeting oncogenic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Distinct effects of ruxolitinib and interferon-alpha on murine JAK2V617F myeloproliferative neoplasm hematopoietic stem cell populations - PMC [pmc.ncbi.nlm.nih.gov]

The Janus Kinase Inhibitor Ruxolitinib: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruxolitinib, a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), has emerged as a cornerstone in the therapy of myeloproliferative neoplasms and graft-versus-host disease. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which governs drug exposure, and its pharmacodynamic effects on the JAK-STAT signaling pathway. This technical guide provides an in-depth review of the pharmacokinetics and pharmacodynamics of ruxolitinib, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex biological and experimental workflows.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of intracellular signaling for a multitude of cytokines and growth factors essential for hematopoiesis and immune function.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key pathogenic driver in various hematological malignancies and inflammatory conditions.[2][3] Ruxolitinib was the first JAK inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of myelofibrosis (MF) and polycythemia vera (PV).[4][5] Its mechanism of action involves the competitive inhibition of the ATP-binding site of JAK1 and JAK2, leading to the downregulation of downstream signaling and a reduction in pro-inflammatory cytokine production and aberrant cell proliferation.[1][2] A thorough understanding of its pharmacokinetic and pharmacodynamic properties is paramount for optimizing its clinical use and for the development of future JAK inhibitors.

Pharmacokinetics

Ruxolitinib exhibits a favorable pharmacokinetic profile characterized by rapid oral absorption, high bioavailability, and metabolism primarily through the cytochrome P450 system.[6][7]

Absorption and Distribution

Following oral administration, ruxolitinib is rapidly and almost completely absorbed, with a bioavailability of over 95%.[1][6] Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours.[8] Ruxolitinib is highly bound to plasma proteins, predominantly albumin, at approximately 97%.[1][6]

Metabolism and Excretion

Ruxolitinib is extensively metabolized, with less than 1% of the parent drug excreted unchanged in the urine and feces.[6][9] The primary route of metabolism is through the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2C9.[7] This extensive metabolism results in a relatively short terminal half-life of approximately 3 hours for the parent compound.[9] The metabolites are primarily eliminated via the kidneys.[6]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of ruxolitinib in healthy adult subjects and patients with myelofibrosis.

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | >95% | [1][6] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [8] |

| Distribution | ||

| Plasma Protein Binding | ~97% (primarily to albumin) | [1][6] |

| Volume of Distribution (Vd) | 53 - 65 L (in myelofibrosis patients) | [9] |

| Metabolism | ||

| Primary Metabolic Pathway | CYP3A4-mediated oxidation | [7] |

| Minor Metabolic Pathway | CYP2C9 | [7] |

| Elimination | ||

| Terminal Half-life (t1/2) | ~3 hours (parent drug) | [9] |

| Total Body Clearance (CL/F) | Varies with gender | [9] |

| Route of Excretion | Primarily renal (metabolites) | [6] |

Pharmacodynamics

The pharmacodynamic effects of ruxolitinib are a direct consequence of its inhibition of JAK1 and JAK2, leading to a dose-dependent reduction in the phosphorylation of STAT proteins and subsequent modulation of cytokine-mediated signaling.[9]

Mechanism of Action and Target Inhibition

Ruxolitinib acts as an ATP-competitive inhibitor of both JAK1 and JAK2.[2] This inhibition prevents the autophosphorylation of JAKs and the subsequent recruitment and phosphorylation of STAT proteins.[1] The phosphorylated STATs typically dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation, proliferation, and survival.[3] By blocking this cascade, ruxolitinib effectively suppresses the downstream effects of pro-inflammatory cytokines.[1]

Dose-Response Relationship

Clinical studies have demonstrated a clear dose-response relationship for ruxolitinib in terms of both efficacy and safety.[10] Higher doses are associated with greater reductions in spleen volume and symptom improvement in patients with myelofibrosis.[10] However, dose-dependent hematological toxicities, such as thrombocytopenia and anemia, are also observed.[11]

Quantitative Pharmacodynamic Parameters

The table below presents key pharmacodynamic parameters of ruxolitinib.

| Parameter | Value | Assay System | Reference |

| In Vitro Kinase Inhibition (IC50) | |||

| JAK1 | 3.3 nM | Cell-free kinase assay | [12] |

| JAK2 | 2.8 nM | Cell-free kinase assay | [12] |

| JAK3 | 428 nM | Cell-free kinase assay | [12] |

| TYK2 | 19 nM | Cell-free kinase assay | [12] |

| Cellular Activity (IC50) | |||

| IL-6 induced STAT3 phosphorylation | ~280 nM | Human whole blood | [12] |

| Proliferation of JAK2V617F+ cells | 67 nM | PV patient cells | [5] |

| IL-3 stimulated proliferation | >400 nM | Healthy donor cells | [5] |

Signaling Pathways and Experimental Workflows

The JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by ruxolitinib.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory activity of ruxolitinib against a specific JAK kinase in a cell-free system.

Logical Relationship: Pharmacokinetics and Pharmacodynamics

The interplay between ruxolitinib's pharmacokinetics and pharmacodynamics is crucial for its therapeutic effect. The following diagram illustrates this relationship.

Key Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ruxolitinib against purified JAK kinases.[13]

Methodology:

-

Reagent Preparation: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, their specific peptide substrates, and radiolabeled ATP ([γ-³³P]ATP) are prepared in an appropriate assay buffer. Ruxolitinib is serially diluted to a range of concentrations.[5]

-

Reaction Setup: The kinase, its substrate, and varying concentrations of ruxolitinib (or vehicle control) are combined in the wells of a microtiter plate.[5]

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.[5][13]

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate, followed by washing to remove unincorporated [γ-³³P]ATP and quantification of radioactivity using a scintillation counter.[5]

-

Data Analysis: The kinase activity at each ruxolitinib concentration is normalized to controls (0% inhibition with vehicle and 100% inhibition with a potent, non-specific inhibitor). The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[13]

Cellular STAT3 Phosphorylation Assay

Objective: To measure the inhibitory effect of ruxolitinib on cytokine-induced STAT3 phosphorylation in a cellular context.[2]

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., human peripheral blood mononuclear cells) is cultured and then pre-treated with various concentrations of ruxolitinib or a vehicle control for a specified duration (e.g., 2 hours).[2]

-

Cytokine Stimulation: The cells are then stimulated with a cytokine known to activate the JAK-STAT pathway, such as Interleukin-6 (IL-6), for a short period (e.g., 15-30 minutes).[2]

-

Cell Lysis and Protein Quantification: After stimulation, the cells are lysed, and the total protein concentration of the lysates is determined.

-

Detection of Phosphorylated STAT3 (pSTAT3): The levels of pSTAT3 in the cell lysates are measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting with an antibody specific for pSTAT3.

-

Data Analysis: The levels of pSTAT3 are normalized to the total STAT3 levels or a housekeeping protein. The percentage of inhibition of STAT3 phosphorylation at each ruxolitinib concentration is calculated relative to the cytokine-stimulated control, and the IC50 value is determined.

Clinical Trial Protocol: COMFORT-I (NCT00952289)

Objective: To evaluate the efficacy and safety of ruxolitinib compared with placebo in patients with intermediate-2 or high-risk myelofibrosis.[8][11]

Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[8]

Patient Population: Patients with a diagnosis of primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.[14]

Intervention:

-

Ruxolitinib Arm: Patients received oral ruxolitinib twice daily. The starting dose was determined by the patient's baseline platelet count (15 mg twice daily for platelet counts of 100 to 200 x 10⁹/L, and 20 mg twice daily for platelet counts >200 x 10⁹/L). Doses were titrated based on safety and efficacy.[8]

-

Placebo Arm: Patients received matching placebo tablets twice daily.[8]

Primary Endpoint: The proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24, as measured by magnetic resonance imaging (MRI) or computed tomography (CT).[11]

Key Secondary Endpoints:

-

Change in myelofibrosis-related symptom score as assessed by the modified Myelofibrosis Symptom Assessment Form (MFSAF) v2.0 diary.[8]

-

Duration of spleen volume reduction.

-

Overall survival.[10]

Pharmacokinetic and Pharmacodynamic Assessments:

-

Plasma samples were collected at specified time points to determine ruxolitinib concentrations.[9]

-

Pharmacodynamic biomarkers, including levels of phosphorylated STAT3 (pSTAT3) and various plasma cytokines (e.g., TNF-α, IL-6), were measured.[9]

Conclusion

Ruxolitinib's well-characterized pharmacokinetic profile, including its rapid absorption, high bioavailability, and predictable metabolism, allows for effective systemic exposure. This exposure drives its potent and selective pharmacodynamic activity, leading to the inhibition of the JAK-STAT pathway and clinically meaningful benefits for patients with myeloproliferative neoplasms and graft-versus-host disease. The detailed understanding of its mechanism of action, supported by robust in vitro and clinical data, continues to inform its optimal use in clinical practice and guide the development of novel therapies targeting the JAK-STAT signaling cascade.

References

- 1. PathWhiz [pathbank.org]

- 2. benchchem.com [benchchem.com]

- 3. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.rug.nl [research.rug.nl]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. | Read by QxMD [read.qxmd.com]

- 11. COMFORT-I trial [ruxreprints.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. The clinical benefit of ruxolitinib across patient subgroups: analysis of a placebo-controlled, Phase III study in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

In vitro activity of Incb 18424 on hematopoietic cell lines

An In-Depth Technical Guide on the In Vitro Activity of INCB18424 (Ruxolitinib) on Hematopoietic Cell Lines

Introduction

INCB18424, also known as Ruxolitinib, is a potent and selective, orally bioavailable inhibitor of the Janus kinase (JAK) family, specifically targeting JAK1 and JAK2.[1] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune responses, and its dysregulation is a key driver in various hematologic malignancies, particularly myeloproliferative neoplasms (MPNs).[2][3][4] The discovery of the activating JAK2V617F mutation in the majority of patients with MPNs provided a strong rationale for the development of targeted JAK2 inhibitors.[5][6] INCB18424 acts as an ATP-competitive inhibitor, targeting the ATP-binding pocket of both wild-type and mutated JAK kinases, thereby blocking downstream signaling and exerting anti-proliferative and pro-apoptotic effects.[1][7] This guide provides a comprehensive overview of the in vitro activity of INCB18424 on various hematopoietic cell lines, detailing its inhibitory potency, effects on cell fate, and the experimental methodologies used for its characterization.

Data Presentation: Quantitative Inhibitory Activity

The in vitro potency of INCB18424 has been evaluated in both biochemical kinase assays and cell-based proliferation and signaling assays. The data consistently demonstrates high affinity for JAK1 and JAK2 and potent inhibition of hematopoietic cells dependent on this pathway.

Table 1: Biochemical Kinase Inhibition Profile of INCB18424

This table summarizes the half-maximal inhibitory concentration (IC50) values of INCB18424 against isolated JAK family kinases.

| Kinase Target | IC50 (nM) | Selectivity Notes |

| JAK1 | 3.3 | High potency against JAK1.[1] |

| JAK2 | 2.8 | High potency against JAK2.[1] |

| TYK2 | 19 | Moderate inhibitory activity.[1] |

| JAK3 | 428 | Minimal inhibitory activity, indicating high selectivity for JAK1/2 over JAK3.[1] |

Table 2: Cellular Activity of INCB18424 on Hematopoietic Cell Lines and Primary Cells

This table presents the IC50 values of INCB18424 for inhibiting proliferation and viability in various hematopoietic cell models.

| Cell Line / Cell Type | Genotype/Status | IC50 Value (nM) | Notes |

| Ba/F3 expressing JAK2V617F | Engineered Murine Pro-B | 100 - 130 | Demonstrates potent inhibition of cells driven by the common MPN mutation.[1][6] |

| HEL | Human Erythroleukemia | 325 | Possesses the JAK2V617F mutation; IC50 determined after 72h treatment.[8] |

| UKE-1 | Human Megakaryoblastic | 73 | Possesses the JAK2V617F mutation; IC50 determined after 72h treatment.[8] |

| SET-2 | Human Megakaryoblastic | 55 | Possesses the JAK2V617F mutation; IC50 determined after 72h treatment.[8] |

| Primary PV Patient Erythroid Progenitors (EPO-independent) | JAK2V617F-positive | 67 | Shows potent inhibition of cytokine-independent colony formation.[6] |

| Expanded Primary PV Patient Erythroid Progenitors | JAK2V617F-positive | 60 | Confirms high sensitivity of primary patient-derived cells.[6] |

| Normal Donor Colony Formation | Wild-Type JAK2 | > 400 | Indicates selectivity for mutated, constitutively active cells over normal hematopoietic progenitors.[6] |

| Nalm-6 | Human B-cell Precursor ALL | 47,700 (47.7 µM) | Shows activity in other hematologic malignancies, though at significantly higher concentrations.[9] |

| BCR-ABL or c-Kit Mutant Cell Lines | Other Oncogenic Drivers | > 4,000 - 25,000 | Lacks significant activity against cells driven by other oncogenic kinases, highlighting its selectivity for the JAK-STAT pathway.[6] |

Signaling Pathways and Mechanism of Action

INCB18424 exerts its effects by directly inhibiting the phosphorylation cascade initiated by JAK kinases. Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][10] Activated JAKs then phosphorylate STATs, which dimerize, translocate to the nucleus, and regulate gene expression related to proliferation, survival, and inflammation.[10][11] INCB18424 blocks this process at the source by inhibiting JAK activity.

Caption: The JAK-STAT signaling pathway and the inhibitory mechanism of INCB18424.

Studies confirm that the anti-proliferative effects of INCB18424 correlate directly with the reduction of phosphorylated JAK2 and STAT5 levels in cell models like Ba/F3.[6][7] In peripheral blood mononuclear cells, it effectively inhibits STAT3 phosphorylation induced by IL-6.[1] In MLL-rearranged acute lymphoblastic leukemia (ALL) cells, ruxolitinib was shown to inactivate the JAK/STAT pathway, leading to inhibited proliferation and induced apoptosis.[9][12]

Experimental Protocols

The characterization of INCB18424's in vitro activity involves a series of standardized cell-based assays.

Cell Culture

Hematopoietic cell lines (e.g., HEL, UKE-1, SET-2, Ba/F3) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and, for factor-dependent lines like Ba/F3, specific cytokines such as IL-3, unless rendered factor-independent by a mutation like JAK2V617F.

Cell Viability and Proliferation Assays

-

Objective: To determine the concentration-dependent effect of INCB18424 on cell growth.

-

Method: Cells are seeded in 96-well plates and treated with a range of INCB18424 concentrations or a vehicle control (e.g., DMSO). After an incubation period, typically 72 hours, cell viability is assessed.[8][13]

-

Techniques: Common methods include colorimetric assays like CCK8 or MTT, which measure metabolic activity, or direct cell counting.[9] The results are used to calculate the IC50 value.

Apoptosis and Cell Cycle Analysis

-

Objective: To determine if the reduction in cell viability is due to cell death (apoptosis) or cell cycle arrest.

-

Method: Cells are treated with INCB18424 for a defined period (e.g., 24-72 hours).

-

Techniques: Flow cytometry is the primary tool.[12]

-

Apoptosis: Cells are stained with Annexin V (to detect early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (to detect late apoptotic/necrotic cells).

-

Cell Cycle: Cells are fixed, permeabilized, and stained with a DNA-binding dye (e.g., PI). The fluorescence intensity, which corresponds to DNA content, is measured to determine the proportion of cells in G0/G1, S, and G2/M phases. Ruxolitinib has been shown to cause G0/G1 phase arrest in Nalm-6 cells.[9][12]

-

Colony Forming Assays

-

Objective: To assess the effect of INCB18424 on the clonogenic potential of hematopoietic progenitors from primary patient samples or healthy donors.

-

Method: Mononuclear cells are isolated from bone marrow or peripheral blood and plated in a semi-solid methylcellulose medium (e.g., MethoCult) containing various cytokine cocktails to support the growth of specific colony types (e.g., BFU-E for erythroid, CFU-GM for granulocyte-macrophage).[5]

-

Analysis: After 10-14 days of incubation, colonies are counted to determine the IC50 for progenitor inhibition.[14]

Western Blotting for Pathway Analysis

-

Objective: To directly measure the inhibition of JAK-STAT signaling.

-

Method: Cells are treated with INCB18424 for a short period (e.g., 2-8 hours).[8] Cell lysates are then prepared, and proteins are separated by SDS-PAGE.

-

Analysis: Antibodies specific for phosphorylated forms of proteins (e.g., p-JAK2, p-STAT3, p-STAT5) and total proteins are used to visualize the drug's effect on the target pathway. A reduction in the ratio of phosphorylated to total protein indicates successful target inhibition.

Caption: A generalized workflow for in vitro evaluation of INCB18424.

Conclusion

The in vitro data for INCB18424 (Ruxolitinib) compellingly demonstrates its role as a potent and selective inhibitor of JAK1 and JAK2. It effectively suppresses the proliferation of hematopoietic cell lines harboring activating JAK2 mutations at nanomolar concentrations and shows significant selectivity for these malignant cells over normal progenitors. The mechanism of action is clearly defined through the inhibition of the JAK-STAT signaling cascade, leading to reduced cell proliferation, cell cycle arrest, and induction of apoptosis. The experimental protocols outlined provide a robust framework for the preclinical evaluation of JAK inhibitors, confirming their on-target activity and therapeutic potential in hematologic malignancies.

References

- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The promise of Janus kinase inhibitors in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ruxolitinib: Targets and Downstream Signaling Pathways

Introduction

Ruxolitinib, a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, has emerged as a cornerstone in the treatment of various myeloproliferative neoplasms and other inflammatory conditions. This technical guide provides a comprehensive overview of Ruxolitinib's mechanism of action, its primary molecular targets, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Molecular Targets of Ruxolitinib

Ruxolitinib primarily targets the Janus kinases, a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine and growth factor signaling. The primary targets of Ruxolitinib are:

-

Janus Kinase 1 (JAK1): Essential for the signaling of numerous cytokines, including those involved in inflammation and immune responses.

-

Janus Kinase 2 (JAK2): A key mediator of signaling for hematopoietic growth factors such as erythropoietin and thrombopoietin. Dysregulation of JAK2 is a hallmark of many myeloproliferative neoplasms.

Ruxolitinib exhibits high selectivity for JAK1 and JAK2 over other kinases, which contributes to its therapeutic efficacy and safety profile.

Downstream Signaling Pathways

Ruxolitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway . This pathway is a critical communication route from the cell surface to the nucleus, essential for regulating gene expression in response to extracellular signals.

The canonical JAK-STAT signaling cascade proceeds as follows:

-

Ligand Binding and Receptor Dimerization: Cytokines or growth factors bind to their specific transmembrane receptors, leading to receptor dimerization.

-

JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

Ruxolitinib, by inhibiting JAK1 and JAK2, blocks the phosphorylation and activation of STAT proteins, thereby preventing the downstream gene transcription that drives cellular proliferation, inflammation, and other pathological processes.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Quantitative Data

The inhibitory activity of Ruxolitinib on its target kinases is typically quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki).

| Parameter | JAK1 | JAK2 | JAK3 | TYK2 | Reference |

| IC50 (nM) | 3.3 | 2.8 | 428 | 19 | |

| Ki (nM) | 2.7 | 4.5 | >1000 | 61 |

Data presented are representative values and may vary depending on the specific assay conditions.

Experimental Protocols

The characterization of Ruxolitinib's activity involves a variety of in vitro and in vivo assays. Below are detailed methodologies for two key experiments.

In Vitro Kinase Assay (IC50 Determination)

This assay measures the ability of Ruxolitinib to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 of Ruxolitinib for JAK1 and JAK2.

Materials:

-

Recombinant human JAK1 and JAK2 enzymes

-

ATP (Adenosine triphosphate)

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Ruxolitinib (in various concentrations)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

384-well microplates

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of Ruxolitinib in DMSO, and then dilute further in the assay buffer.

-

Reaction Setup: In a 384-well plate, add the assay buffer, the peptide substrate, and the various concentrations of Ruxolitinib.

-

Enzyme Addition: Add the recombinant JAK1 or JAK2 enzyme to each well to initiate the reaction.

-

ATP Addition: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the Ruxolitinib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: A generalized workflow for an in vitro kinase assay to determine IC50 values.

Western Blotting for STAT Phosphorylation

This assay is used to assess the effect of Ruxolitinib on the downstream signaling of the JAK-STAT pathway in a cellular context.

Objective: To measure the inhibition of STAT3 phosphorylation by Ruxolitinib in a human cell line.

Materials:

-

Human cell line expressing the target receptors (e.g., HEL cells)

-

Cell culture medium and supplements

-

Ruxolitinib

-

Cytokine (e.g., IL-6 or EPO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture the cells to a suitable confluency. Starve the cells (if necessary) and then pre-treat with various concentrations of Ruxolitinib for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Strip the membrane and re-probe with an antibody against total STAT3 to confirm equal protein loading. Quantify the band intensities to determine the percentage of inhibition of STAT3 phosphorylation at each Ruxolitinib concentration.

Conclusion

Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, which effectively abrogates the downstream JAK-STAT signaling pathway. This mechanism of action underlies its therapeutic efficacy in a range of diseases. The quantitative characterization of its inhibitory activity and cellular effects, through assays such as in vitro kinase assays and western blotting, is fundamental to its preclinical and clinical development. This guide provides a foundational understanding of these key aspects for researchers and professionals in the field of drug discovery and development.

Decoding the Molecular Embrace: A Technical Guide to the Structural Biology of INCB018424 Binding to JAK2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural and molecular underpinnings of the interaction between the Janus kinase (JAK) inhibitor, INCB018424 (Ruxolitinib), and its target, JAK2. Understanding this interaction at an atomic level is pivotal for the rational design of next-generation inhibitors and for optimizing therapeutic strategies against myeloproliferative neoplasms (MPNs) and other inflammatory conditions. This document provides a comprehensive overview of the binding mechanism, quantitative interaction data, detailed experimental methodologies, and visual representations of the key biological pathways and experimental workflows.

The Mechanism of Inhibition: A Competitive Embrace

INCB018424, a potent and selective inhibitor of both JAK1 and JAK2, functions as an ATP-competitive inhibitor.[1][2] It directly targets the ATP-binding pocket within the kinase domain (JH1) of JAK2, effectively preventing the enzyme from phosphorylating downstream substrates, primarily Signal Transducers and Activators of Transcription (STAT) proteins.[1] This blockade of the JAK-STAT signaling pathway is central to its therapeutic effect in diseases driven by aberrant JAK2 activity, such as those harboring the JAK2V617F mutation.[3][4]

The binding of INCB018424 is characterized by specific hydrogen bonding interactions with the hinge region of the JAK2 kinase domain. The pyrrolopyrimidine core of the inhibitor forms hydrogen bonds with the main chain atoms of Glu930 and Leu932.[5] This anchoring within the active site physically obstructs the binding of ATP, thereby halting the catalytic activity of the kinase. Structural studies have revealed that INCB018424 binds deep within the ATP-binding site.[5]

Interestingly, while the (R)-enantiomer of Ruxolitinib is the more active form, the (S)-isomer can also bind to the ATP site, albeit with approximately 10-fold lower activity.[5] The less active (S)-isomer mimics the binding pose of the (R)-isomer through a rotation around its chiral center, but this results in a less optimal fit within the binding pocket.[5] Molecular modeling studies further support that the stabilization of Ruxolitinib in the kinase's binding cavity is primarily driven by hydrophobic interactions.[6][7]

Quantitative Binding and Inhibition Data

The potency of INCB018424 against JAK family kinases and its cellular activity have been extensively characterized. The following tables summarize the key quantitative data from various biochemical and cellular assays.

| Target | IC50 (nM) | Assay Type | Reference |

| JAK1 | 3.3 | Cell-free kinase assay | [3] |

| JAK2 | 2.8 | Cell-free kinase assay | [3] |

| JAK2 (V617F) | 127 | Ba/F3 cell proliferation | [4] |

| TYK2 | 19 | Cell-free kinase assay | [8] |

| JAK3 | 322 | Cell-free kinase assay | [3] |

Table 1: Biochemical Inhibition of JAK Kinases by INCB018424. This table presents the half-maximal inhibitory concentrations (IC50) of INCB018424 against various JAK family members in biochemical assays.

| Cell Line/Primary Cells | Condition | IC50 (nM) | Reference |

| Ba/F3-EpoR-JAK2V617F | Cytokine-independent proliferation | 127 | [3] |

| HEL (JAK2V617F positive) | Proliferation | 100-130 | [9] |

| Erythroid progenitors (PV patients, JAK2V617F+) | Cytokine-independent colony formation | 67 | [4][9] |

| Erythroid progenitors (Healthy donors) | Colony formation | > 400 | [4][9] |

| IL-6 signaling | STAT3 phosphorylation in whole blood | ~280 | [3] |

Table 2: Cellular Activity of INCB018424. This table summarizes the IC50 values of INCB018424 in various cellular contexts, demonstrating its potent inhibition of JAK2V617F-driven cell proliferation and signaling.

| Parameter | Value | Method | Reference |

| Binding Affinity (JAK1) | -8.3 kcal/mol | Molecular Docking | [6][7] |

| Binding Affinity (JAK2) | -8.0 kcal/mol | Molecular Docking | [6][7] |

Table 3: Calculated Binding Affinities. This table shows the binding affinities of Ruxolitinib to JAK1 and JAK2 as determined by molecular modeling.

Experimental Protocols

The structural and functional characterization of the INCB018424-JAK2 interaction relies on a suite of sophisticated biophysical and biochemical techniques. Detailed methodologies for the key experiments are outlined below.

X-Ray Crystallography

The determination of the three-dimensional structure of the JAK2 kinase domain in complex with INCB018424 is achieved through X-ray crystallography.

Protein Expression and Purification:

-

The kinase domains of human JAK1 (residues 837-1142) and JAK2 (residues 828-1132) are cloned with N-terminal epitope tags into baculovirus expression vectors.[3]

-

Recombinant proteins are expressed in Sf21 insect cells.[3]

-

The expressed proteins are purified using affinity chromatography.[3]

Crystallization:

-

Purified JAK2 kinase domain is concentrated to an appropriate concentration (e.g., 5-10 mg/mL).

-

The protein is mixed with a molar excess of INCB018424.

-

Crystallization conditions are screened using vapor diffusion methods (hanging or sitting drop) or microbatch techniques.[10] This involves mixing the protein-inhibitor complex with a variety of precipitant solutions.[10]

-

For co-crystallization, the small molecule is mixed with the protein prior to setting up crystallization drops.[11]

-

Alternatively, pre-formed crystals of the apo-protein can be soaked in a solution containing the inhibitor.[11]

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.[11]

-

X-ray diffraction data are collected at a synchrotron source.[11]

-

The diffraction data are processed, scaled, and phased to solve the crystal structure.[11]

-

The final structure is refined to yield a high-resolution model of the protein-ligand complex.

Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the thermodynamic parameters of the binding interaction between INCB018424 and the JAK2 kinase domain.

-

A solution of the purified JAK2 kinase domain is placed in the sample cell of the calorimeter.[12][13]

-

A solution of INCB018424 at a higher concentration is loaded into the titration syringe.[13]

-

The inhibitor solution is injected in small aliquots into the protein solution while the heat released or absorbed during the binding event is measured.[12][13]

-

The resulting data are integrated to determine the binding stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH).[12] The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is utilized to study the kinetics of the binding interaction (association and dissociation rates) between INCB018424 and JAK2.

-

A sensor chip is functionalized to immobilize the purified, His-tagged JAK2 protein.[14]

-

A solution of INCB018424 at various concentrations is flowed over the sensor surface.

-

The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

The association rate (kon) is determined during the injection of the inhibitor, and the dissociation rate (koff) is measured during the subsequent flow of buffer.

-

The equilibrium dissociation constant (Kd) is calculated from the ratio of koff to kon.

Visualizing the Molecular Landscape

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows central to understanding the INCB018424-JAK2 interaction.

The JAK-STAT Signaling Pathway and its Inhibition

Caption: The JAK-STAT signaling cascade and its inhibition by INCB018424.

Experimental Workflow for Structural Determination

Caption: Workflow for determining the crystal structure of the JAK2-INCB018424 complex.

References

- 1. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 2. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins | Springer Nature Experiments [experiments.springernature.com]

- 13. mdpi.com [mdpi.com]

- 14. Immobilization of His-tagged kinase JAK2 onto the surface of a plasmon resonance gold disc modified with different copper (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Synonyms and Alternative Names for INCB18424 in Scientific Literature

An In-Depth Technical Guide to INCB18424 (Ruxolitinib)

For researchers, scientists, and drug development professionals, a clear understanding of the nomenclature for a compound is critical for accurate literature review and communication. INCB18424 is a widely studied molecule with several associated names.

Nomenclature and Identifiers

The compound initially identified by the research code INCB18424 is now widely known by its generic name, ruxolitinib.[1][2][3] It is commercially available under the brand names Jakafi® and Jakavi®.[1][3] A comprehensive list of its various identifiers is provided in the table below.

| Category | Name/Identifier |

| Research Code | INCB18424, INCB-18424, INCB 18424 |

| Generic Name | Ruxolitinib |

| Brand Names | Jakafi®, Jakavi®[1][3] |

| Chemical Name | (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate[3] |

| CAS Number | 941678-49-5 (free base), 1092939-17-7 (phosphate)[3] |

Mechanism of Action: The JAK-STAT Signaling Pathway

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][3][4][5][6] These enzymes are critical components of the JAK-STAT signaling pathway, which plays a key role in cytokine signaling, immune response, and cell growth.[4][7][8][9] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. The diagram below illustrates the canonical JAK-STAT pathway and the inhibitory action of ruxolitinib.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. INCB018424 (Ruxolitinib) - Chemietek [chemietek.com]

- 3. medkoo.com [medkoo.com]

- 4. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety and Efficacy of INCB018424, a JAK1 and JAK2 Inhibitor, in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

In Vitro Effects of INCB018424 on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of INCB018424, a potent and selective Janus kinase (JAK) 1 and JAK2 inhibitor, on cytokine production. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to INCB018424 (Ruxolitinib)

INCB018424, also known as ruxolitinib, is a small molecule inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[1][2] This pathway is a critical regulator of cellular proliferation, differentiation, and immune responses, transmitting signals from numerous cytokines and growth factors.[2][3] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and myeloproliferative diseases.[3] By inhibiting JAK1 and JAK2, INCB018424 effectively modulates the production and signaling of a wide range of pro-inflammatory cytokines, making it a subject of intense research and a therapeutic agent for several conditions.[1][2]

Quantitative Data: In Vitro Inhibition of Cytokine Production and Signaling

The following tables summarize the quantitative effects of INCB018424 on cytokine production and signaling in various in vitro models. The data is compiled from multiple studies and presented for easy comparison.

Table 1: INCB018424 IC50 Values for JAK Kinase Inhibition and Cellular Proliferation

| Target | Assay System | IC50 (nM) | Reference |

| JAK1 | Biochemical Assay | 3.3 | [1] |

| JAK2 | Biochemical Assay | 2.8 | [1] |

| TYK2 | Biochemical Assay | 19 | [1] |

| JAK3 | Biochemical Assay | 428 | [1] |

| JAK2V617F+ Ba/F3 Cells | Cell Proliferation | 127 | [4][5][6] |

| Erythroid Progenitors (JAK2V617F+ PV Patients) | Colony Formation | 67 | [4][5][6] |

| Erythroid Progenitors (Healthy Donors) | Colony Formation | >400 | [4][5][6] |

Table 2: INCB018424 Inhibition of Cytokine-Induced Signaling

| Cell Type | Stimulus | Measured Endpoint | IC50 (nM) | Reference |

| Human Whole Blood | IL-6 | STAT3 Phosphorylation | ~280-281 | [4][5][6][7] |

| Human Whole Blood | Thrombopoietin (TPO) | STAT3 Phosphorylation | ~280 | [4][7] |

| Human Keratinocytes | IFN-γ | RANTES, IP-10, MCP-1, MIG Production | 10-110 | |

| Human Keratinocytes | IFN-γ | ICAM-1 Expression | 43 |

Table 3: INCB018424 Inhibition of Stimulated Cytokine Production in Human Cells

| Cell Type | Stimulus | Cytokine(s) Inhibited | Observations | Reference |

| Lung Macrophages | LPS | TNF-α, IL-6, IL-10, CCL2, CXCL10 | Concentration-dependent inhibition.[8] | [8] |

| Lung Macrophages | Poly (I:C) | TNF-α, IL-6, IL-10, CCL2, CXCL10, IL-1β | Concentration-dependent inhibition.[8] | [8] |

| PBMCs (T-cells) | Anti-CD3/CD28 | IL-6, IL-10, IL-13, TNF-α, IFN-γ | Significant reduction at cellular IC50 concentrations.[9] | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the in vitro effects of INCB018424 on cytokine production.

Cell Culture and Preparation

-

Human Lung Macrophages (LMs): LMs can be isolated from resected lung tissue obtained from patients undergoing surgery for lung carcinoma, with informed consent.[10] The tissue is minced and washed, and the collected fluid is centrifuged. The cell pellet is resuspended, and macrophages are isolated by adherence to plastic culture dishes.[10]

-

Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood of healthy donors using standard density gradient centrifugation (e.g., with Ficoll-Paque). T-cells can be further isolated or used within the PBMC population.

-

Cell Lines (e.g., Ba/F3, HEL): Hematopoietic cell lines are maintained in appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), antibiotics, and, for certain cell lines, specific growth factors (e.g., IL-3 for parental Ba/F3 cells).

In Vitro Stimulation and INCB018424 Treatment

-

Cell Plating: Cells are seeded in multi-well plates at a predetermined density.

-

Pre-incubation with INCB018424: A stock solution of INCB018424 (typically in DMSO) is diluted to various concentrations in culture medium.[11] Cells are pre-incubated with different concentrations of INCB018424 or vehicle control (DMSO) for a specified period (e.g., 1-2 hours).[10][11]

-

Cellular Stimulation: Following pre-incubation, cells are stimulated to produce cytokines using various agents:

-

Lipopolysaccharide (LPS): Used to stimulate macrophages and other innate immune cells, typically at concentrations around 10 ng/mL.[8]

-

Polyinosinic:polycytidylic acid (Poly I:C): A synthetic analog of double-stranded RNA, used to mimic viral infections and stimulate TLR3, typically at concentrations around 10 µg/mL.[8]

-

Interferon-gamma (IFN-γ): A potent cytokine used to stimulate a variety of cell types.

-

Anti-CD3/CD28 antibodies: Used to activate T-cells via the T-cell receptor complex.[11]

-

Cytokines (e.g., IL-6, TPO): Used to specifically activate the JAK-STAT pathway and assess the inhibition of downstream signaling (e.g., STAT phosphorylation).[7]

-

-

Incubation: Cells are incubated with the stimulus and INCB018424 for a period ranging from a few hours to several days, depending on the assay (e.g., 24 hours for cytokine release).[8]

Cytokine Quantification

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected, and the concentrations of specific cytokines (e.g., TNF-α, IL-6, IL-10, CCL2, CXCL10) are measured using commercially available ELISA kits according to the manufacturer's instructions.[10]

-

Multiplex Cytokine Analysis (e.g., Luminex): This method allows for the simultaneous quantification of multiple cytokines in a single sample of culture supernatant.

-

Intracellular Cytokine Staining (ICS) with Flow Cytometry: To measure cytokine production within individual cells, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added for the final hours of culture.[11] Cells are then harvested, stained for surface markers, fixed, permeabilized, and stained with fluorescently labeled antibodies against intracellular cytokines.[11] Analysis is performed using a flow cytometer.[11]

Assessment of JAK-STAT Signaling

-

Western Blotting: Cells are treated with INCB018424 and stimulated with a cytokine (e.g., IL-6). Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using antibodies specific for phosphorylated STATs (e.g., p-STAT3) and total STATs to determine the extent of signaling inhibition.

-

Phospho-Flow Cytometry: Similar to ICS, this method allows for the quantification of phosphorylated signaling proteins (e.g., p-STAT3) at the single-cell level.

Visualizations: Signaling Pathways and Experimental Workflows

The JAK-STAT Signaling Pathway and the Mechanism of INCB018424

The following diagram illustrates the canonical JAK-STAT signaling pathway and the inhibitory action of INCB018424.

References

- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PathWhiz [pathbank.org]

- 3. benchchem.com [benchchem.com]

- 4. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ruxolitinib inhibits cytokine production by human lung macrophages without impairing phagocytic ability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for INCB18424 (Ruxolitinib) in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB18424, also known as Ruxolitinib, is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2] These non-receptor tyrosine kinases are critical components of the JAK/STAT signaling pathway, which transduces signals from a variety of cytokines and growth factors involved in hematopoiesis and immune function.[3][4] Dysregulation of the JAK/STAT pathway is a hallmark of various diseases, including myeloproliferative neoplasms (MPNs) and inflammatory conditions.[4][5] Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[4][6] This blockade of JAK/STAT signaling leads to reduced cellular proliferation and inflammation.[7][8]

These application notes provide detailed protocols for the preparation and in vivo administration of INCB18424 in mouse models, along with relevant quantitative data to guide experimental design.

Quantitative Data Summary

The following tables summarize key quantitative data for INCB18424 (Ruxolitinib) from in vitro and in vivo studies.

Table 1: In Vitro Potency of INCB18424

| Target | Assay Type | IC₅₀ (nM) | Cell Line/System | Reference |

| JAK1 | Cell-free kinase assay | 3.3 | - | [9] |

| JAK2 | Cell-free kinase assay | 2.8 | - | [9] |

| JAK2V617F | Cell proliferation | 127 | Ba/F3-EpoR-JAK2V617F | [10] |

| Erythroid Progenitors (PV patients) | Colony formation | 67 | Primary cells | [10] |

| Erythroid Progenitors (Healthy donors) | Colony formation | >400 | Primary cells | [10] |

Table 2: Pharmacokinetic Parameters of Ruxolitinib in Mice

| Mouse Strain | Dose (mg/kg, oral) | Cmax (nM) | Tmax (hr) | Half-life (hr) | Reference |

| NSG & BoyJ | 60 | ~2500 - 3500 | ~0.25 - 0.5 | ~1.5 - 2.0 | [11] |

Table 3: Efficacy of Ruxolitinib in Preclinical Mouse Models

| Mouse Model | Treatment Regimen | Efficacy Endpoint | Result | Reference |

| JAK2V617F-driven MPN | 180 mg/kg, oral, twice daily | Survival | >90% survival by day 22 | [9] |

| JAK2V617F-driven MPN | Oral administration | Splenomegaly & Cytokines | Marked reduction in splenomegaly and inflammatory cytokines | [7][10] |

| Ovarian Cancer Xenograft | In chow + Paclitaxel | Tumor Weight | Significant decrease in tumor weight | [11] |

| Hepatocellular Carcinoma PDX | 90 mg/kg, BID | Tumor Growth Inhibition (TGI) | 48% TGI | [11] |

| Acute GvHD | 30 mg/kg, oral, twice daily | Survival & GvHD Score | Significant improvement in survival and reduced GvHD score | [12] |

Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway and the mechanism of inhibition by INCB18424 (Ruxolitinib).

Experimental Protocols

Protocol 1: Preparation of INCB18424 for Oral Gavage